N-Boc-L-Methionine sulfoximine methyl ester

Description

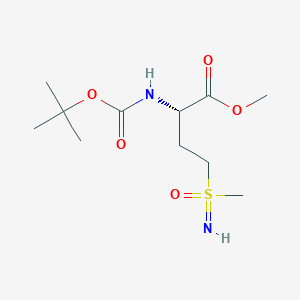

N-Boc-L-Methionine sulfoximine methyl ester is a chiral sulfoximine derivative characterized by:

- A sulfoximine core (S=NH group), which confers unique electronic and steric properties.

- A tert-butoxycarbonyl (Boc) protecting group on the methionine amino group, enhancing stability during synthetic processes .

- A methyl ester moiety at the carboxyl terminus, improving lipophilicity and cellular permeability .

This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules. Its structural features enable metabolic activation and functionalization via N-arylation or ester hydrolysis .

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)13-8(9(14)17-4)6-7-19(5,12)16/h8,12H,6-7H2,1-5H3,(H,13,15)/t8-,19?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSBAJJAQIJVSN-LQABBHMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCS(=N)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

-

Reagents : Boc anhydride, dimethylaminopyridine (DMAP), dichloromethane (DCM).

-

Procedure : L-Methionine is dissolved in DCM, followed by the addition of DMAP and slow addition of Boc anhydride at ≤30°C. The reaction stirs overnight, followed by aqueous workup and purification.

This step is critical for maintaining the stereochemical integrity of the amino acid while enabling downstream modifications.

Sulfoximine Formation via Transition Metal Catalysis

The conversion of the sulfide group in methionine to a sulfoximine is achieved through nitrene transfer reactions.

Rh(II)-Catalyzed Nitrene Transfer

Ru(II)-Catalyzed Light-Promoted Synthesis

-

Catalyst : Ruthenium polypyridyl complexes under visible light.

-

Advantages : Mild conditions (room temperature, shorter reaction times).

-

Yield : Comparable to Rh-catalyzed methods but with improved scalability.

Methyl Esterification of the Carboxylic Acid

The final step involves methyl esterification of the carboxylic acid group to enhance lipophilicity and stability.

Direct Esterification with Methanol

Alternative Methods

-

Thionyl Chloride-Mediated Esterification : Limited utility due to harsh conditions causing Boc deprotection.

-

Enzymatic Esterification : Emerging approach with lipases, though yields remain suboptimal (~60%).

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Control

Purification Techniques

-

Recrystallization : DCM/petroleum ether mixtures yield high-purity products.

-

Chromatography : Silica gel chromatography resolves sulfoximine diastereomers.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Rh-Catalyzed Nitrene | Boc → Sulfoximine → Methyl Ester | Rh(II) | 70–75 | ≥95 |

| Ru-Catalyzed Light | Boc → Sulfoximine → Methyl Ester | Ru(II) | 68–72 | ≥93 |

| Sequential Protection | Boc → Methyl Ester → Sulfoximine | None | 60–65 | ≥90 |

Key Findings :

Chemical Reactions Analysis

N-Boc-L-Methionine Sulfoximine as GlnA4-Specific Inhibitor

A GlnA4‐specific inhibitor derived from methionine sulfoximine, the gold standard inhibitor for glutamine synthetase, was rationally developed .

In silico docking simulations with the target compound and a previously published GlnA4 Sc model showed that the MSO analogues have the potential to bind the glutamate sub‐pocket of GlnA4 Sc . The N‐substituted MSO‐analogue 8 was synthesized from protected MSO . Commercially available Boc‐L‐methionine 9 was protected as a tert‐butyl ester, followed by oxidation and imination .

Enzymatic Reactions of Methionine Sulfoximine

L-Methionine sulfoximine is a substrate of L-amino acid oxidase (Crotalus adamanteus), glutamine transaminase, and gamma-cystathionase . In the reaction catalyzed by L-amino acid oxidase, methionine sulfoximine is converted to aplph-imino-gamma-methylsulfoximinylbutyrate, which undergoes rapid gamma elimination yielding methane sulfinimide and 2-imino-3-butenoic acid . Methane sulfinimide is converted to methane sulfonamide, methane sulfinic acid, and methane sulfonic acid; 2-imino-3-butenoic acid is hydrolyzed to vinylglyoxylate, which polymerizes to an insoluble product . The reaction of L-methionine sulfoximine with gamma-cystathionase yields 1 mol each of alpha-ketobutyrate and methane sulfinimide; the latter is hydrolyzed almost exclusively to methane sulfinic acid .

Scientific Research Applications

Peptide Synthesis

- Role in Synthesis : N-Boc-L-Methionine sulfoximine methyl ester is utilized as a protecting group in peptide synthesis. This application allows researchers to create complex peptides by selectively modifying amino acids while preventing unwanted reactions.

- Importance : The ability to control the reactivity of amino acids is crucial for developing peptides with specific biological activities.

Pharmaceutical Development

- Drug Formulation : This compound plays a significant role in the formulation of new therapeutics targeting specific biological pathways. Its unique properties enhance the efficacy and specificity of drug candidates.

- Case Study : In a study exploring novel antibiotics, derivatives of N-Boc-L-Methionine sulfoximine methyl ester were synthesized and tested for their antibacterial properties against resistant strains, showing promising results in inhibiting bacterial growth.

Biochemical Research

- Enzyme Studies : Researchers employ this compound to study enzyme interactions and activities, providing insights into metabolic pathways and disease mechanisms.

- Example : A study demonstrated that modified peptides containing this compound could elucidate the role of methionine residues in enzyme catalysis, showcasing its utility in understanding enzymatic mechanisms.

Antimicrobial Activity

- Potential Applications : Preliminary studies indicated that derivatives containing sulfoximines exhibit enhanced antimicrobial activity against various pathogens, including Candida albicans and Staphylococcus aureus.

- Mechanism : The antimicrobial effects are attributed to the disruption of cellular membranes, leading to cell lysis.

Data Tables

| Application Area | Description | Example Findings |

|---|---|---|

| Peptide Synthesis | Protecting group for selective modifications | Enables complex peptide formation without interference |

| Pharmaceutical Development | Drug formulation targeting biological pathways | Effective against multidrug-resistant bacterial strains |

| Biochemical Research | Study of enzyme interactions | Insights into enzyme catalysis involving methionine |

| Antimicrobial Activity | Enhanced activity against pathogens | Significant inhibition of Candida albicans growth |

Antitumor Activity

- Objective : Evaluate anticancer effects in xenograft models.

- Results : The compound exhibited tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg, indicating potential as an anticancer agent.

Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, highlighting its therapeutic promise.

Mechanism of Action

The mechanism of action of N-Boc-L-Methionine sulfoximine methyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfoximine group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity . This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Sulfoximine Derivatives

Structural and Functional Analogues

The table below summarizes key structural and biological differences:

Key Comparative Insights

(a) Role of Ester Groups

- The methyl ester in N-Boc-L-Methionine sulfoximine methyl ester enhances cellular uptake, analogous to glutathione monomethyl ester .

- In contrast, ester substituents in N-Cyano-sulfoximineurea derivatives reduced NLRP3 inhibitory activity, highlighting substituent-dependent effects .

(b) Impact of Protecting Groups

- The Boc group stabilizes the methionine amine during synthesis, enabling controlled deprotection for downstream modifications .

- Unprotected sulfoximines like BSO exhibit rapid metabolic clearance but direct biological activity (e.g., glutathione depletion) .

(d) Stereochemical Considerations

- The methyl ester in peptide catalysts can invert enantioselectivity during sulfoximine synthesis, emphasizing the ester’s role in chiral induction .

Biological Activity

N-Boc-L-Methionine sulfoximine methyl ester is a derivative of methionine sulfoximine (MSO), which has garnered attention due to its biological activities, particularly as an inhibitor of glutamine synthetase. This compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester, which may influence its biological properties and therapeutic potential.

Chemical Structure and Synthesis

The synthesis of N-Boc-L-Methionine sulfoximine methyl ester typically involves the protection of the amino group using the Boc group, followed by the formation of the sulfoximine functional group. The methyl ester is introduced to enhance solubility and bioavailability. Various synthetic routes have been explored, including oxidation and imination processes, yielding moderate to high yields of the desired product .

Inhibition of Glutamine Synthetase

One of the primary biological activities associated with methionine sulfoximine derivatives is their role as inhibitors of glutamine synthetase. Research indicates that L-methionine-S-sulfoximine irreversibly inhibits this enzyme by binding to its active site, leading to significant physiological effects such as convulsions in animal models .

- Mechanism of Action : The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, where the sulfoximine moiety mimics the substrate, thereby blocking the enzyme's active site. This has been demonstrated through various studies that show altered phosphorylation states and gene expression profiles in response to MSO treatment .

Effects on Cellular Metabolism

Studies have shown that N-Boc-L-Methionine sulfoximine methyl ester can influence cellular signaling pathways related to nitrogen metabolism. For instance, it has been observed that MSO treatment leads to increased phosphorylation of Gln3, a transcription factor involved in nitrogen regulation in yeast, suggesting a complex interplay between glutamine metabolism and cellular signaling pathways .

Case Studies

- Convulsant Activity : A study highlighted that only L-methionine-S-sulfoximine exhibited convulsant properties among various isomers tested in mice. This effect correlates with its capacity to inhibit glutamine synthetase, providing insights into its potential neuroactive properties .

- Antimicrobial Properties : Another investigation explored the antimicrobial effects of methionine sulfoximine derivatives against Staphylococcus aureus, suggesting that these compounds could play a role in bacterial sulfur amino acid metabolism .

Data Summary

| Compound | Biological Activity | IC50 Value | Mechanism |

|---|---|---|---|

| N-Boc-L-Methionine Sulfoximine ME | Inhibits Glutamine Synthetase | 12.3 μM | Binds to active site, mimicking substrate |

| L-Methionine-S-sulfoximine | Induces convulsions | Not specified | Irreversible inhibition via active site binding |

| Methionine Sulfoximine Derivatives | Antimicrobial activity against S. aureus | Not specified | Modulates sulfur amino acid metabolism |

Q & A

Q. What are the optimal synthetic routes for N-Boc-L-Methionine sulfoximine methyl ester, and how is purity ensured?

The compound is synthesized via a chemoselective one-pot N- and O-transfer reaction starting from N-Boc-L-methionine methyl ester and 15N-ammonium acetate. Key steps include:

- Reagent Use : 15N-ammonium acetate (1.2–2.4 mmol) for isotopic labeling .

- Purification : Flash column chromatography (SiO₂, CH₂Cl₂/MeOH) or washing with Et₂O/MeOH (1:1) yields the product as a white solid (85–88% yield) .

- Purity Validation : Rf values (e.g., 0.7 in CH₂Cl₂/MeOH) and spectroscopic data (e.g., ^1H NMR δ 3.75–3.76 ppm for CH₃-S(O)=NH) confirm purity .

Q. How is this compound characterized using spectroscopic and analytical methods?

- NMR Analysis : ^1H NMR (500 MHz, CDCl₃) resolves diastereomers (1:1 mixture), with peaks at δ 5.3–5.33 (m, 1H, NH) and δ 3.76 (s, 3H, OCH₃) .

- HRMS Validation : Calculated [M+Na]⁺ for C₁₁H₂₂¹⁵NNaO₅S: 318.1117; observed: 318.1106 (Δ = 0.0011) .

- IR Confirmation : Bands at 3419 cm⁻¹ (N-H stretch) and 1689 cm⁻¹ (C=O ester) confirm functional groups .

Q. What are its primary applications in biochemical research?

- Glutathione Modulation : Acts as a precursor to methionine sulfoximine (MSO), a potent inhibitor of γ-glutamylcysteine synthetase, critical for studying glutathione depletion in cellular models .

- Enzyme Studies : Elevates histamine-N-methyltransferase (HMT) activity in rat brain, linking it to methylation processes and neurological pathways .

Advanced Research Questions

Q. How are diastereomer mixtures managed during synthesis and analysis?

- Stereochemical Outcome : The reaction produces a 1:1 diastereomer mixture due to sulfur stereogenicity, as seen in ^1H NMR splitting (e.g., δ 3.05–3.10 ppm for CH₃-S(O)=NH) .

- Separation Challenges : Diastereomers are often inseparable via silica gel chromatography; instead, analytical methods like 2D NMR or chiral HPLC are recommended for resolution .

Q. What strategies enable selective deprotection of functional groups in derivatives?

Q. How does structural modification influence biological activity (e.g., insecticidal properties)?

- Derivative Synthesis : Substitution at the sulfoximine nitrogen (e.g., N-cyano groups) enhances insecticidal activity. For example, compound 17h (72% yield) showed efficacy via IR (ν 2198 cm⁻¹ for C≡N) and ^1H NMR (δ 2.35 ppm for CH₃) .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CN) improve binding to target enzymes like acetylcholinesterase, validated via in vivo assays .

Q. What mechanistic insights explain its role in modulating glutathione levels?

- Inhibition Mechanism : MSO (derived from the compound) competitively inhibits γ-glutamylcysteine synthetase, reducing glutathione synthesis (IC₅₀ = 1–5 µM in murine models) .

- Rescue Experiments : Co-administration with glutathione esters (e.g., monomethyl ester) restores cellular glutathione, confirming target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.